molecular formula C14H13NO3S B282122 2-oxo-N,2-diphenylethanesulfonamide

2-oxo-N,2-diphenylethanesulfonamide

Cat. No. B282122
M. Wt: 275.32 g/mol
InChI Key: SKRFPQORFROXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N,2-diphenylethanesulfonamide, also known as ODESA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ODESA belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their antibacterial and diuretic properties. However, ODESA has a unique chemical structure that makes it a promising candidate for various biomedical applications.

Scientific Research Applications

2-oxo-N,2-diphenylethanesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of 2-oxo-N,2-diphenylethanesulfonamide is its potential as a cancer therapeutic agent. 2-oxo-N,2-diphenylethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-oxo-N,2-diphenylethanesulfonamide's mechanism of action involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In addition to its potential as a cancer therapeutic agent, 2-oxo-N,2-diphenylethanesulfonamide has also shown promising results in the treatment of neurodegenerative diseases. 2-oxo-N,2-diphenylethanesulfonamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in Alzheimer's disease. 2-oxo-N,2-diphenylethanesulfonamide's mechanism of action involves the inhibition of Aβ fibril formation and the destabilization of preformed Aβ fibrils. 2-oxo-N,2-diphenylethanesulfonamide's ability to inhibit Aβ aggregation makes it a promising candidate for the development of Alzheimer's disease therapeutics.

Mechanism of Action

2-oxo-N,2-diphenylethanesulfonamide's mechanism of action involves the inhibition of HDACs and Aβ aggregation. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene expression. HDAC inhibitors, such as 2-oxo-N,2-diphenylethanesulfonamide, can induce hyperacetylation of histones, leading to the relaxation of chromatin and the activation of gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.
2-oxo-N,2-diphenylethanesulfonamide's ability to inhibit Aβ aggregation is due to its interaction with Aβ peptides. 2-oxo-N,2-diphenylethanesulfonamide can bind to Aβ peptides and prevent their aggregation into amyloid plaques. This can prevent the progression of Alzheimer's disease and other neurodegenerative diseases.
Biochemical and Physiological Effects:
2-oxo-N,2-diphenylethanesulfonamide's biochemical and physiological effects are primarily related to its inhibition of HDACs and Aβ aggregation. HDAC inhibition can lead to the activation of various genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Aβ aggregation inhibition can prevent the formation of amyloid plaques, which are the main component of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-oxo-N,2-diphenylethanesulfonamide's advantages for lab experiments include its high purity and stability, making it a reliable compound for various scientific research applications. However, 2-oxo-N,2-diphenylethanesulfonamide's limitations include its low solubility in water, which can limit its use in certain assays.

Future Directions

For 2-oxo-N,2-diphenylethanesulfonamide research include the development of 2-oxo-N,2-diphenylethanesulfonamide derivatives with improved solubility and potency, as well as the investigation of 2-oxo-N,2-diphenylethanesulfonamide's potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the safety and efficacy of 2-oxo-N,2-diphenylethanesulfonamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-oxo-N,2-diphenylethanesulfonamide involves the reaction of 2-oxo-N,2-diphenylethanamine with chlorosulfonic acid, followed by the addition of sodium hydroxide. The resulting product is 2-oxo-N,2-diphenylethanesulfonamide, which is a white crystalline solid. The purity of 2-oxo-N,2-diphenylethanesulfonamide can be improved by recrystallization from ethanol.

properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-oxo-N,2-diphenylethanesulfonamide

InChI

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)11-19(17,18)15-13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

SKRFPQORFROXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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